molecular formula C25H29FN2O4 B5369123 1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5369123
M. Wt: 440.5 g/mol
InChI Key: CIUVMKFDAHHRAB-XTQSDGFTSA-N
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Description

1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrol-2-one core with diethylaminoethyl chloride under basic conditions.

    Substitution with the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group allows for interaction with biological membranes, while the fluorophenyl and methoxy groups can interact with specific proteins or enzymes. The hydroxy group can form hydrogen bonds, further stabilizing these interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4/c1-5-27(6-2)13-14-28-22(17-7-9-18(26)10-8-17)21(24(30)25(28)31)23(29)20-12-11-19(32-4)15-16(20)3/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUVMKFDAHHRAB-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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